(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine
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Overview
Description
(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of a methanamine group attached to the indazole core, which is further substituted with two methyl groups at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine typically involves a multi-step process. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to produce the desired indazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A versatile solvent used in various chemical reactions.
4,5,6,7,8,8-Hexachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene: Another indazole derivative with different substituents.
Uniqueness
(5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
(5,5-dimethyl-1,4,6,7-tetrahydroindazol-3-yl)methanamine |
InChI |
InChI=1S/C10H17N3/c1-10(2)4-3-8-7(5-10)9(6-11)13-12-8/h3-6,11H2,1-2H3,(H,12,13) |
InChI Key |
NEYAWTBVMSNJQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)C(=NN2)CN)C |
Origin of Product |
United States |
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